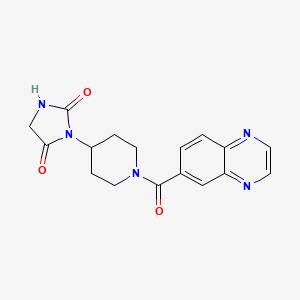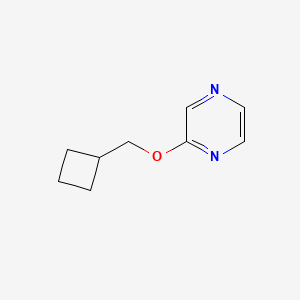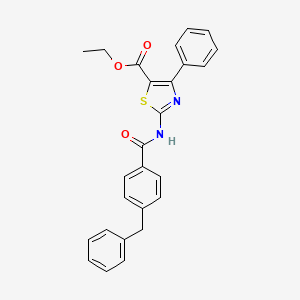
Ethyl 2-(4-benzylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-benzylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a ring of sulfur, nitrogen, and carbon atoms. These compounds are of significant interest due to their diverse pharmacological activities and their presence in many biologically active molecules.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the formation of the thiazole ring. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves the cyclization of thioamide with 2-chloroacetoacetate . Similarly, the synthesis of related compounds, such as ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, is achieved through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These methods highlight the typical strategies employed in the synthesis of thiazole derivatives, which may be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For instance, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT) and confirmed by X-ray diffraction . Theoretical calculations, such as those performed using DFT, can provide insights into the electronic structure, including the molecular electrostatic potential (MEP) and Mulliken population analysis, which are indicative of hydrogen bonding sites and reactivity .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including photolysis and reactions with electrophilic reagents. For example, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing photolytic pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene . Additionally, thiazole derivatives can react with different electrophilic reagents to form new compounds, as seen in the synthesis of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical properties of ethyl 2-arylthiazole-5-carboxylates, for example, are characterized by their absorption and fluorescence spectra, which are mainly due to π→π* transitions . The crystal structure of these compounds is often stabilized by intermolecular interactions such as C–H…π contacts . The band gap energy, which is a measure of the molecule's electronic properties, can also be determined through theoretical calculations .
科学的研究の応用
Molecular Structure and Chemical Reactivity
Studies have investigated the molecular structures and vibrational wavenumbers of related compounds using quantum chemical calculations and spectroscopic techniques such as FTIR and Raman. These studies provide insights into the chemical reactivity, potential energy distributions, and conformational analysis of such compounds. For instance, Ünsalan et al. (2020) conducted FTIR, Raman, and DFT studies on similar benzothiazole derivatives, illustrating their potential in understanding molecular interactions and reactivity Ünsalan et al., 2020.
Antimicrobial and Antituberculosis Activities
Ethyl 2-(4-benzylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate derivatives have been evaluated for their antimicrobial and antituberculosis activities. Jeankumar et al. (2013) designed and synthesized a series of these compounds, finding promising activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents Jeankumar et al., 2013.
Synthesis and Biological Properties
Research into the synthesis and biological properties of benzothiazole derivatives, including this compound, has led to the discovery of compounds with significant biological activities. For example, Shafi et al. (2021) investigated the synthesis and biological properties of new piperidine substituted benzothiazole derivatives, revealing compounds with potential antibacterial and antifungal activities Shafi et al., 2021.
Cancer Research
The application of related thiazole derivatives in cancer research has shown significant promise. Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on similar molecular structures, demonstrating their potential in anticancer therapeutics development through synthesis, in vitro, and in vivo activity evaluation Gad et al., 2020.
Material Science
Compounds related to this compound have also found applications in material science, particularly in the synthesis and characterization of novel polymers and materials with unique properties. Butt et al. (2005) synthesized new aromatic polyimides, demonstrating the role of similar compounds in developing materials with high thermal stability and specific heat capacities Butt et al., 2005.
特性
IUPAC Name |
ethyl 2-[(4-benzylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-2-31-25(30)23-22(20-11-7-4-8-12-20)27-26(32-23)28-24(29)21-15-13-19(14-16-21)17-18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJKTNYPQZHKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)
![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)
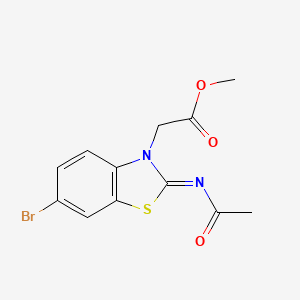

![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)
![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)
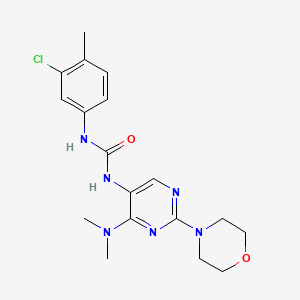
![N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B2537697.png)
